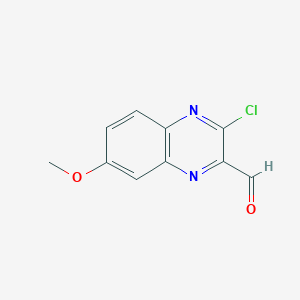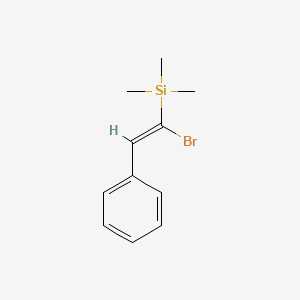
(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-(1-Bromo-2-phenylvinyl)trimethylsilane: is an organosilicon compound with the molecular formula C11H15BrSi and a molecular weight of 255.22 g/mol . This compound is characterized by the presence of a bromine atom, a phenyl group, and a trimethylsilyl group attached to a vinyl moiety. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane typically involves the reaction of (Z)-1-bromo-2-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient purification techniques such as distillation and chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as , , or .
Oxidation Reactions: The compound can be oxidized to form corresponding or using oxidizing agents like or .
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride , leading to the formation of alkanes or alcohols .
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: m-Chloroperbenzoic acid, pyridinium chlorochromate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed:
Substitution Products: Amines, ethers, thioethers
Oxidation Products: Epoxides, aldehydes
Reduction Products: Alkanes, alcohols
Aplicaciones Científicas De Investigación
Chemistry:
In organic synthesis, (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane is used as a building block for the synthesis of more complex molecules. It is particularly useful in cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions , where it serves as a precursor to various aryl- and vinyl-substituted compounds .
Biology and Medicine:
pharmaceutical intermediates and bioactive molecules . .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is employed in the synthesis of polymers and resins with unique properties, as well as in the manufacture of silicon-based materials .
Mecanismo De Acción
The mechanism of action of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the bromine atom and the vinyl group. These reactive sites allow the compound to undergo nucleophilic substitution , oxidation , and reduction reactions, leading to the formation of diverse products .
Molecular Targets and Pathways:
In biological systems, the compound can interact with enzymes and receptors through its functional groups, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane
Comparison:
- (E)-(1-Bromo-2-phenylvinyl)trimethylsilane: This compound is the E-isomer of (Z)-(1-Bromo-2-phenylvinyl)trimethylsilane and has different stereochemistry , which can lead to variations in reactivity and selectivity in chemical reactions .
- (Z)-(1-Chloro-2-phenylvinyl)trimethylsilane: The presence of a chlorine atom instead of bromine affects the compound’s reactivity and reaction conditions , making it less reactive in certain substitution reactions .
- (Z)-(1-Bromo-2-phenylvinyl)triethylsilane: The substitution of trimethylsilyl with triethylsilyl groups can influence the compound’s steric properties and solubility , impacting its use in specific applications .
Uniqueness:
This compound is unique due to its combination of reactive sites and stereochemistry , making it a versatile compound in organic synthesis and various scientific research applications .
Propiedades
Fórmula molecular |
C11H15BrSi |
|---|---|
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
[(Z)-1-bromo-2-phenylethenyl]-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b11-9+ |
Clave InChI |
BJQQXASWOZWVLL-PKNBQFBNSA-N |
SMILES isomérico |
C[Si](C)(C)/C(=C/C1=CC=CC=C1)/Br |
SMILES canónico |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


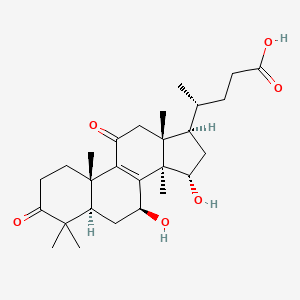


![[(6R,8R)-1',1'-difluorospiro[2,3,5,7-tetrahydro-1H-pyrrolizine-6,2'-cyclopropane]-8-yl]methanol](/img/structure/B13916074.png)
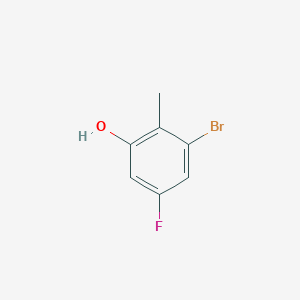
![4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 4-oxo-6-(trifluoromethyl)-, ethyl ester](/img/structure/B13916085.png)
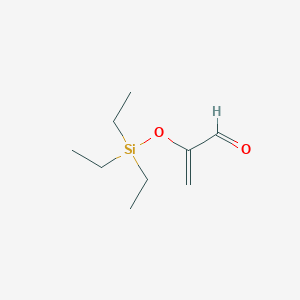
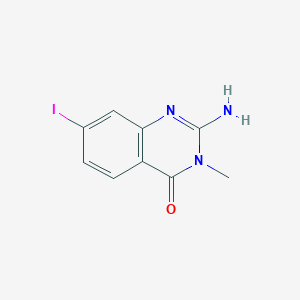

![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B13916106.png)
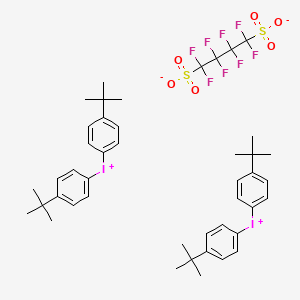

![1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B13916120.png)
